molecular formula C21H23N3OS B2408048 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 851132-14-4

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2408048
CAS No.: 851132-14-4
M. Wt: 365.5
InChI Key: REEGGASEQOYXAM-UHFFFAOYSA-N
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Description

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound featuring an imidazole ring, a sulfanyl group, and an acetamide moiety

Properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-4-17-5-7-18(8-6-17)23-20(25)14-26-21-22-9-10-24(21)19-12-15(2)11-16(3)13-19/h5-13H,4,14H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEGGASEQOYXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzyme activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfanyl group, in particular, differentiates it from other imidazole-containing compounds, potentially offering unique reactivity and applications .

Biological Activity

2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2SC_{15}H_{18}N_{2}S, with a molecular weight of approximately 274.38 g/mol. The compound features an imidazole ring and a sulfanyl group, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds with imidazole structures often exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The imidazole ring may interact with cellular targets involved in apoptosis and cell cycle regulation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through mitochondrial pathways.
  • Case Studies : In vitro studies have shown that derivatives of imidazole compounds can inhibit the proliferation of cancer cells such as A-431 (human epidermoid carcinoma) and Jurkat (T-leukemia) cells. The IC50 values for related compounds range from 1.61 to 1.98 µg/mL .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Efficacy : Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications to the phenyl rings enhance antibacterial efficacy.
  • Testing Methods : The disk diffusion method and minimum inhibitory concentration (MIC) assays are commonly used to assess the antimicrobial effectiveness of such compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Features : The presence of electron-donating groups (like methyl) on the phenyl ring significantly enhances anticancer activity. Additionally, the sulfanyl group appears to play a role in increasing solubility and bioavailability.
  • Comparative Analysis : Similar compounds with variations in substituents have shown different levels of activity, indicating that even minor modifications can lead to substantial changes in biological outcomes.

Data Tables

Biological Activity IC50 Values Cell Lines Tested Reference
Anticancer1.61 - 1.98 µg/mLA-431, Jurkat
AntimicrobialVariesVarious bacterial strains

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